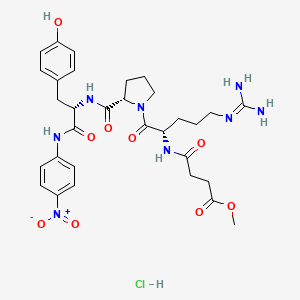
MeO-Suc-RPY-pNA (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MeO-Suc-RPY-pNA (hydrochloride) is a colorimetric substrate for serine proteases, including trypsin, chymotrypsin, kallikrein-related peptidase 7, and kallikrein-related peptidase 3/prostate-specific antigen . This compound is used to measure serine protease activity by quantifying the release of p-nitroanilide, which can be detected colorimetrically at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeO-Suc-RPY-pNA (hydrochloride) involves the coupling of N2-(4-methoxy-1,4-dioxobutyl)-L-arginyl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide with hydrochloride . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS) at pH 7.2 . The compound is then purified to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of MeO-Suc-RPY-pNA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
MeO-Suc-RPY-pNA (hydrochloride) primarily undergoes hydrolysis when it interacts with serine proteases. The hydrolysis reaction cleaves the Arg-Pro-Tyr peptide sequence, releasing p-nitroanilide .
Common Reagents and Conditions
The common reagents used in the reactions involving MeO-Suc-RPY-pNA (hydrochloride) include serine proteases such as trypsin and chymotrypsin. The reactions are typically carried out in buffered solutions at physiological pH (around 7.4) and at temperatures ranging from 25°C to 37°C .
Major Products
The major product formed from the hydrolysis of MeO-Suc-RPY-pNA (hydrochloride) is p-nitroanilide, which can be quantified by its absorbance at 405 nm .
Scientific Research Applications
MeO-Suc-RPY-pNA (hydrochloride) is widely used in scientific research for the following applications:
Mechanism of Action
MeO-Suc-RPY-pNA (hydrochloride) exerts its effects by serving as a substrate for serine proteases. The proteases preferentially bind to and cleave the Arg-Pro-Tyr peptide sequence, releasing p-nitroanilide . This cleavage can be quantified by measuring the absorbance of p-nitroanilide at 405 nm, providing a measure of serine protease activity .
Comparison with Similar Compounds
Similar Compounds
Methoxy-Succinyl-Arg-Pro-Tyr-p-nitroanilide (trifluoroacetate salt): Similar to MeO-Suc-RPY-pNA (hydrochloride), this compound is also a colorimetric substrate for serine proteases.
Z-IETD-AFC: Another substrate used for measuring caspase activity in apoptosis research.
Uniqueness
MeO-Suc-RPY-pNA (hydrochloride) is unique due to its high specificity for serine proteases and its ability to provide a colorimetric readout, making it highly useful in various enzymatic assays .
Properties
Molecular Formula |
C31H41ClN8O9 |
|---|---|
Molecular Weight |
705.2 g/mol |
IUPAC Name |
methyl 4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C31H40N8O9.ClH/c1-48-27(42)15-14-26(41)36-23(4-2-16-34-31(32)33)30(45)38-17-3-5-25(38)29(44)37-24(18-19-6-12-22(40)13-7-19)28(43)35-20-8-10-21(11-9-20)39(46)47;/h6-13,23-25,40H,2-5,14-18H2,1H3,(H,35,43)(H,36,41)(H,37,44)(H4,32,33,34);1H/t23-,24-,25-;/m0./s1 |
InChI Key |
AFFHCBMZFGZJHX-NAGNLMCHSA-N |
Isomeric SMILES |
COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl |
Canonical SMILES |
COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


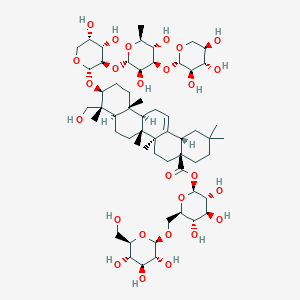

![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)

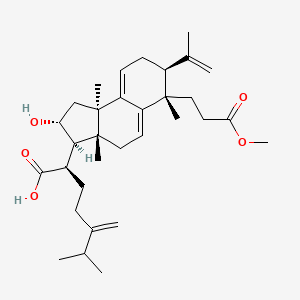
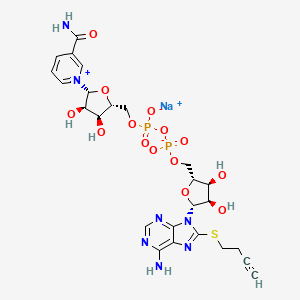


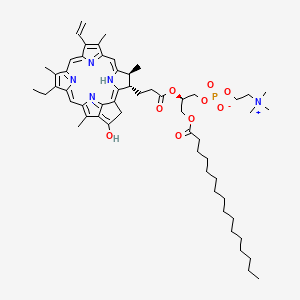

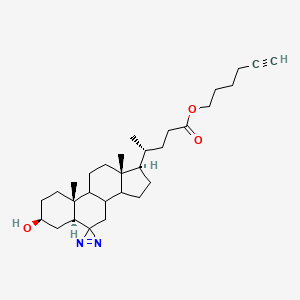

![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10855595.png)
![N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid](/img/structure/B10855597.png)
